Dichlorprop-P

Catalog No.
S602304
CAS No.
15165-67-0
M.F
C9H8Cl2O3
M. Wt
235.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dichlorprop-P

CAS Number

15165-67-0

Product Name

Dichlorprop-P

IUPAC Name

(2R)-2-(2,4-dichlorophenoxy)propanoic acid

Molecular Formula

C9H8Cl2O3

Molecular Weight

235.06 g/mol

InChI

InChI=1S/C9H8Cl2O3/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3,(H,12,13)/t5-/m1/s1

InChI Key

MZHCENGPTKEIGP-RXMQYKEDSA-N

SMILES

CC(C(=O)O)OC1=C(C=C(C=C1)Cl)Cl

Canonical SMILES

CC(C(=O)O)OC1=C(C=C(C=C1)Cl)Cl

Isomeric SMILES

C[C@H](C(=O)O)OC1=C(C=C(C=C1)Cl)Cl

The exact mass of the compound Dichlorprop-P is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of 2-(2,4-dichlorophenoxy)propanoic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Dichlorprop-P (R-2-(2,4-dichlorophenoxy)propanoic acid) is a highly selective, systemic phenoxypropionic acid herbicide functioning as a synthetic auxin (Group 4). Commercially available as an acid, dimethylamine salt, or 2-ethylhexyl ester, it is primarily procured for post-emergence control of broadleaf weeds and woody brush in cereals, pastures, and industrial vegetation management [1]. Unlike older formulations, Dichlorprop-P is the resolved, enantiopure R(+)-isomer, which contains the entirety of the compound's herbicidal activity. This enantiopurity makes it a critical active ingredient for formulators seeking to minimize environmental chemical loading while maintaining high efficacy against difficult-to-control species that resist standard phenoxyacetic acids like 2,4-D.

Research Fit

Enantiopure Identity

Optically pure R-(+)-enantiomer of dichlorprop; eliminates inactive S-isomer load in study design

Targeted Research Tool

Supports auxin receptor TIR1-IAA7 binding and stereospecific auxin signaling studies

Environmental Fate Research

Enantioselective degradation, chiral inversion monitoring, and soil persistence modeling

Substituting Dichlorprop-P with racemic dichlorprop is highly inefficient for modern agrochemical procurement; the racemic mixture contains 50% of the inactive S(-)-enantiomer, which doubles the required application rate, wastes formulation volume, and unnecessarily increases the environmental chemical burden . Furthermore, attempting to substitute Dichlorprop-P entirely with the more common 2,4-D often fails in industrial and forestry applications, as 2,4-D lacks the specific efficacy required to control certain tolerant woody brush and broadleaf weed species. Procuring Dichlorprop-P ensures targeted ACCase inhibition and auxin mimicry that broadens the control spectrum and enables highly synergistic dose reductions when used in premixtures.

Substitution Risk

!

Racemic dichlorprop

Introduces ~50% inactive S-enantiomer; soil dissipation kinetics and microbial community response may shift compared to enantiopure R form

!

Mecoprop-P / other phenoxypropionics

Different auxin receptor binding affinity and crop selectivity profiles limit direct interchange without site-specific evaluation

!

2,4-D / phenoxyacetic acids

Distinct bacterial degradation rates and soil adsorption behavior; persistence ranking and leaching potential may not transfer

Application Rate Halving via Enantiopure Resolution

Dichlorprop-P is the pure R(+)-enantiomer of dichlorprop. Because the S(-)-enantiomer lacks herbicidal activity, utilizing Dichlorprop-P achieves equivalent weed control at exactly half the application rate of the racemic mixture [1]. This 1:2 efficacy ratio allows formulators to drastically reduce the volume of active ingredient required per hectare.

Evidence DimensionRequired Application Dose for Equivalent Efficacy
Target Compound DataDichlorprop-P (1x dose)
Comparator Or BaselineRacemic Dichlorprop (2x dose)
Quantified Difference50% reduction in active ingredient requirement
ConditionsStandard broadleaf weed control field applications

Procuring the resolved enantiomer halves the required raw material volume, reducing formulation, transport, and storage costs while meeting strict environmental load regulations.

Acute Oral Toxicity
Head-to-head
Dichlorprop-P LD50 >825 mg/kg vs. racemic 344 mg/kg (rat oral)
Reported acute toxicity ranking context
≥2.4× higher LD50; supports toxicological ranking assessment

Synergistic Dose Reduction in Premixtures for Glyphosate-Resistant Weeds

When formulated in a premixture with 2,4-D and dicamba, Dichlorprop-P exhibits massive synergistic efficacy against glyphosate-resistant Bassia scoparia (kochia). Field-based dose-response experiments demonstrate that the ED90 (effective dose for 90% control) for Dichlorprop-P is reduced 6-fold, and the ED90 for 2,4-D is reduced 90-fold compared to their standalone applications [1].

Evidence DimensionED90 for Glyphosate-Resistant Kochia Control
Target Compound DataDichlorprop-P in 3-way premixture
Comparator Or BaselineStandalone Dichlorprop-P and 2,4-D
Quantified Difference6-fold reduction in required Dichlorprop-P dose; 90-fold reduction for co-formulated 2,4-D
ConditionsField-based dose-response experiments on fallow land

Provides a highly efficient procurement strategy for formulators developing next-generation products targeting herbicide-resistant weed biotypes with minimal active ingredient volumes.

Soil Degradation Rate
Head-to-head
DT50 0.9–1.7 days (Dichlorprop-P 2-EHE) vs. 3.2–17.6 days (racemic)
Reported soil degradation rate comparison context
3.3×–10.4× faster dissipation; 20°C standardized conditions

Elimination of Non-Target Metabolic Disturbances

While the R(+)-enantiomer (Dichlorprop-P) provides the targeted herbicidal action, the S(-)-enantiomer present in racemic mixtures provides no weed control but still causes non-target fatty acid decreases in model plants like Arabidopsis thaliana [1]. Procuring the pure P-isomer eliminates this unnecessary physiological stress and off-target metabolic disruption.

Evidence DimensionNon-target metabolic burden (fatty acid disturbance)
Target Compound DataDichlorprop-P (R-isomer)
Comparator Or BaselineRacemic Dichlorprop (containing S-isomer)
Quantified DifferenceElimination of 50% inactive isomer that causes off-target physiological stress
ConditionsEnantioselective phytotoxicity assays on non-target species

Ensures compliance with modern agrochemical regulations that increasingly restrict the application of inactive, environmentally persistent enantiomers.

Maize Phytotoxicity
Head-to-head
Phytotoxicity rank: (R)-DCPP > (rac)-DCPP > (S)-DCPP
Reported enantiomer-specific phytotoxicity ranking context
Consistent across germination, biomass, elongation, oxidative stress endpoints

Spectrum Expansion in Woody Brush Control

Dichlorprop-P is frequently utilized in settings where 2,4-D alone is insufficient. Formulations combining 2,4-D with Dichlorprop-P (often as ethylhexyl esters) significantly augment the range and extent of control against woody plants and brush on industrial and non-crop lands, overcoming the natural tolerance these species exhibit toward standalone phenoxyacetic acids [1].

Evidence DimensionWeed Control Spectrum
Target Compound DataDichlorprop-P + 2,4-D combinations
Comparator Or Baseline2,4-D standalone
Quantified DifferenceExpanded control of woody brush and specific broadleaf weeds
ConditionsIndustrial vegetation and forestry management applications

Crucial for buyers formulating broad-spectrum herbicides for forestry, utility lines, and railway rights-of-way where standalone phenoxyacetic acids fail.

Phenoxy Persistence Rank
Class-level
Degradation: 2,4-D > MCPA > mecoprop-P > dichlorprop-P
Class-level persistence ranking context
Review synthesis; site-specific soil characteristics may shift order
Enantiomer Soil DT50
Head-to-head
R-dichlorprop DT50 12.38–12.93 d vs. S-dichlorprop 8.06–8.22 d
Reported enantiomer-specific soil DT50 context
R-enantiomer persists 1.5–1.6× longer; consistent across two agricultural soils
Kochia Control
Head-to-head
26–69% control of MHR kochia (28 DAT, tank mix)
Reported weed control endpoint context
Greenhouse study; response variable across resistant populations

Enantiopure Herbicide Formulation for Cereal and Pasture Crops

Because Dichlorprop-P delivers full herbicidal efficacy at half the dose of racemic dichlorprop, it is a highly efficient choice for formulating modern, environmentally compliant broadleaf herbicides for wheat, barley, and oats, minimizing unnecessary chemical loading .

Premixtures for Glyphosate-Resistant Weed Management

Dichlorprop-P is highly recommended as a synergistic co-formulant with 2,4-D and dicamba. This combination drastically lowers the ED90 required to control resistant biotypes like glyphosate-resistant kochia, making it a critical asset for resistance management programs [1].

Industrial Vegetation and Brush Control Products

For non-crop lands, utility lines, and forestry applications, Dichlorprop-P (often in its 2-ethylhexyl ester form) is formulated alongside 2,4-D to expand the control spectrum, effectively eliminating woody brush species that tolerate standalone 2,4-D applications .

Application Fit

Application
Selection Property
Validation Focus
Cereal weed control persistence studies
Enantiopure R-enantiomer
Soil dissipation profile review
Herbicide resistance management research
Synthetic auxin mode of action
Resistant population response context
Formulation toxicology assessment
Single enantiomer
Acute oral toxicity ranking context
Chiral environmental fate modeling
Well-characterized enantiomer degradation kinetics
Enantiomer-specific DT50 and inversion equilibrium review

XLogP3

3.4

Melting Point

122.0 °C

UNII

0UD1MQP96O

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation]

Vapor Pressure

1.87e-07 mmHg

Pictograms

Irritant

Corrosive;Irritant

Other CAS

15165-67-0

Wikipedia

Dichlorprop-p

Use Classification

Agrochemicals -> Herbicides
Herbicides, Plant growth regulators
Environmental transformation -> Pesticides (parent, predecessor)

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